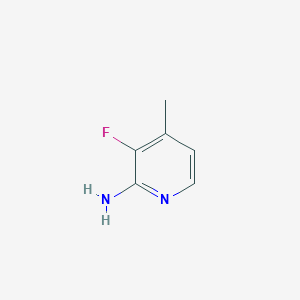

2-Amino-3-Fluoro-4-methylpyridine

Vue d'ensemble

Description

“2-Amino-3-Fluoro-4-methylpyridine” is a chemical compound belonging to the class of pyridines. It has a CAS Number of 1003710-35-7 and a molecular weight of 126.13 . It is also known as AFMP.

Synthesis Analysis

The synthesis of “2-Amino-3-Fluoro-4-methylpyridine” involves various methods. For instance, 2-Amino-3-methylpyridine can be converted into 2-fluoro-3-methylpyridine using the Baltz-Schiemann technique . Another method involves reacting 2-amino-3-methylpyridine with 40% fluoroboric acid .

Molecular Structure Analysis

The molecular formula of “2-Amino-3-Fluoro-4-methylpyridine” is C6H7FN2.

Chemical Reactions Analysis

“2-Amino-3-Fluoro-4-methylpyridine” is a useful reactant in the synthesis of phenylsulfonamidomethylbenzamides, oxopyridopyrrolopyrazinyacetamides, carbamoylalkylthiophenylmethylpicolinamides, and benzylthiotriazolylpyridines . These compounds exhibit SAR and kappa opioid receptor agonistic and antagonistic activity .

Physical And Chemical Properties Analysis

The physical form of “2-Amino-3-Fluoro-4-methylpyridine” is solid and it should be stored in a refrigerator .

Applications De Recherche Scientifique

-

Synthesis of Fluorinated Pyridines

- Field : Organic Chemistry .

- Application : 2-Amino-4-methylpyridine has been used in the synthesis of fluorine-containing pyridine aldoximes, which have potential use for the treatment of organophosphorus nerve-agent poisoning .

- Method : The Baltz-Schiemann technique was used to convert 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine. Subsequent permanganate oxidation provided the acid .

- Results : The synthesis resulted in the production of 2-fluoro-3-methylpyridine, which can be used in the creation of fluorine-containing pyridine aldoximes .

-

Nonlinear Optical Materials

- Field : Materials Science .

- Application : 2-Amino-4-methylpyridine has been used in the synthesis of 2-amino-4-methylpyridinium-4-hydroxybenzolate crystal, a nonlinear optical (NLO) material .

- Method : The crystal was grown by the slow solvent evaporation (SSE) method. The compound belongs to the centrosymmetric space group P2 1/ c in a monoclinic crystal system .

- Results : The second order hyperpolarizability of the crystal was analyzed theoretically .

-

Pharmaceutical Intermediate

-

Synthesis of Fluorinated Pyridines

- Field : Organic Chemistry .

- Application : 2-Amino-3-methylpyridine has been used for synthesis of fluorine-containing pyridine aldoximes of potential use for the treatment of organophosphorus nerve-agent poisoning .

- Method : The Baltz-Schiemann technique was used to convert 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine. Subsequent permanganate oxidation provided the acid .

- Results : The synthesis resulted in the production of 2-fluoro-3-methylpyridine, which can be used in the creation of fluorine-containing pyridine aldoximes .

-

Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

- Field : Pharmaceutical Chemistry .

- Application : 2-Fluoro-4-methylpyridine has been used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors .

- Method : An optimized strategy for the synthesis of the inhibitors starting from 2-fluoro-4-methylpyridine is reported. This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .

- Results : The synthesis resulted in the production of potent inhibitors of p38α mitogen-activated protein kinase .

-

Preparation of Fluorinated Compounds

- Field : Organic Chemistry .

- Application : 2-Fluoro-4-methylpyridine may be used in the preparation of 2-Fluoro-4-(iodomethyl)pyridine and 4-(4-fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazol-2-thione .

- Method : Specific methods of application or experimental procedures were not provided .

- Results : The compound is used in the synthesis of various fluorinated compounds .

-

Synthesis of Fluorinated Pyridines

- Field : Organic Chemistry .

- Application : 2-Amino-3-methylpyridine has been used for synthesis of fluorine-containing pyridine aldoximes of potential use for the treatment of organophosphorus nerve-agent poisoning .

- Method : The Baltz-Schiemann technique was used to convert 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine. Subsequent permanganate oxidation provided the acid .

- Results : The synthesis resulted in the production of 2-fluoro-3-methylpyridine, which can be used in the creation of fluorine-containing pyridine aldoximes .

-

Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

- Field : Pharmaceutical Chemistry .

- Application : 2-Fluoro-4-methylpyridine has been used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors .

- Method : An optimized strategy for the synthesis of the inhibitors starting from 2-fluoro-4-methylpyridine is reported. This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .

- Results : The synthesis resulted in the production of potent inhibitors of p38α mitogen-activated protein kinase .

-

Preparation of Fluorinated Compounds

- Field : Organic Chemistry .

- Application : 2-Fluoro-4-methylpyridine may be used in the preparation of 2-Fluoro-4-(iodomethyl)pyridine and 4-(4-fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazol-2-thione .

- Method : Specific methods of application or experimental procedures were not provided .

- Results : The compound is used in the synthesis of various fluorinated compounds .

Safety And Hazards

Orientations Futures

Fluoropyridines, including “2-Amino-3-Fluoro-4-methylpyridine”, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various biological fields, including as potential imaging agents . The interest toward the development of fluorinated chemicals has been steadily increasing .

Propriétés

IUPAC Name |

3-fluoro-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRCETURKYMUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-Fluoro-4-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1518980.png)

![1,4-Dioxaspiro[4.5]decane-8-thiol](/img/structure/B1518996.png)

![N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide](/img/structure/B1518997.png)